molecular formula C17H12N4O4 B5598755 2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B5598755
M. Wt: 336.30 g/mol
InChI Key: YBFIKHDNXYQJMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives related to the benzo[de]isoquinoline-1,3-dione family involves complex chemical reactions, starting from basic heterocyclic compounds and leading to the formation of compounds with significant biological activity. For instance, derivatives have been synthesized through reactions starting from amino and nitro substituted 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones, showcasing a variety of reaction conditions and outcomes (Xiao et al., 2015). Such syntheses highlight the versatility of these compounds in forming photoinitiators for polymerization under various light conditions, indicating a broad scope for chemical manipulation and application.

Molecular Structure Analysis

The molecular structure of benzo[de]isoquinoline-1,3-dione derivatives reveals intricate details about their chemical behavior and potential applications. X-ray diffraction and spectroscopy methods are often employed to elucidate these structures, providing insights into their electronic and spatial configurations. For example, the structure of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine was detailed through NMR, mass spectrometry, and X-ray diffraction, showcasing the compound's complex structure and potential reactivity (Wydra et al., 2021).

Chemical Reactions and Properties

The benzo[de]isoquinoline-1,3-dione derivatives participate in a variety of chemical reactions, displaying a range of biological activities. These compounds have been explored for their antiviral properties against different viruses, highlighting their potential as therapeutic agents (GARCIA-GANCEDO et al., 1979). Their reaction mechanisms often involve interaction with biological molecules, leading to inhibition of viral replication or other biological effects.

Physical Properties Analysis

The physical properties of benzo[de]isoquinoline-1,3-dione derivatives, such as solubility, melting points, and photostability, are crucial for their application in various fields. Studies have shown that these compounds exhibit high thermal stability and specific absorption and emission properties, which are beneficial for their use in photoinitiation and polymerization processes (Kumar et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, determine the utility of the benzo[de]isoquinoline-1,3-dione derivatives in various applications. Their electron affinity and potential for forming stable complexes with metals or other organic compounds are of particular interest for developing new materials and catalytic systems (Zhou et al., 2022).

properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c1-8-15(9(2)19-18-8)20-16(22)11-5-3-4-10-13(21(24)25)7-6-12(14(10)11)17(20)23/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIKHDNXYQJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

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